REACTION_CXSMILES
|
O=[Si]=O.C(O)C.[C:7]([O:12][CH2:13][CH2:14][CH2:15][Si](OC)(OC)OC)(=[O:11])[C:8]([CH3:10])=[CH2:9]>O>[C:7]([O:12][CH2:13][CH2:14][CH3:15])(=[O:11])[C:8]([CH3:10])=[CH2:9]
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Name
|
|
Quantity
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12.7 g
|
Type
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reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
|
Type
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CUSTOM
|
Details
|
The mixture is stirred at 50° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To this mixture is added
|
Type
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CUSTOM
|
Details
|
The amount of solvent is halved by evaporation in the rotary evaporator
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Type
|
ADDITION
|
Details
|
By adding 150 ml of cyclohexane the product
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
is separated by centrifugation
|
Type
|
ADDITION
|
Details
|
After re-dispersing the product in butylacetate (BuOAc) a dispersion with 18.6 wt. % solid content
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Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
Thermographimetric analysis (TGA; heating rate: 10° C./min from 25° C. to 600° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |